N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide
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Overview
Description
N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide typically involves the following steps:
Formation of the trifluoromethylphenyl intermediate:
Attachment of the cyclopropanecarboxamide moiety: The intermediate is then reacted with cyclopropanecarboxylic acid or its derivatives under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism by which N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[3-(trifluoromethyl)phenyl]-: This compound has a similar trifluoromethylphenyl structure but differs in the amide moiety.
3-(2-aminoquinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide: Another compound with a trifluoromethylphenyl group, used in different applications.
Uniqueness
N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H12F3NO |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-3-1-2-8(6-10)7-16-11(17)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,16,17) |
InChI Key |
CDGGHNUXFSZYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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